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Compound of Interest

Compound Name: Idra 21

Cat. No.: B1674380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IDRA-21, a significant

benzothiadiazine derivative known for its nootropic effects. The document details its chemical

structure, mechanism of action, pharmacological data, and key experimental methodologies,

offering a core resource for professionals in neuroscience and drug development.

Core Compound Profile: IDRA-21
IDRA-21, scientifically known as 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-

dioxide, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) receptor.[1][2][3] It is a chiral molecule, with the (+)-IDRA-21

enantiomer being the active form.[1] As a member of the ampakine class of drugs, it has been

a subject of research for its potential to enhance cognitive functions such as learning and

memory.[1] Studies in animal models have shown that it is approximately 10 to 30 times more

potent than aniracetam in reversing cognitive deficits and produces sustained effects for up to

48 hours after a single dose.

Chemical Structure and Physicochemical Properties
The fundamental characteristics of the IDRA-21 compound are summarized below, providing

essential information for its synthesis, handling, and experimental use.
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Property Value Reference

IUPAC Name

7-chloro-3-methyl-3,4-dihydro-

2H-1,2,4-benzothiadiazine 1,1-

dioxide

Molecular Formula C₈H₉ClN₂O₂S

Molar Mass 232.68 g·mol⁻¹

CAS Number 22503-72-6

SMILES
CC1NC2=C(C=C(C=C2)Cl)S(=

O)(=O)N1

Appearance Solid

Solubility

DMSO: 25-47 mg/mL; Ethanol:

~1-10 mg/mL (Sparingly

soluble)

Mechanism of Action: AMPA Receptor Modulation
The primary mechanism of action for IDRA-21 is its role as a positive allosteric modulator of

AMPA-type glutamate receptors. It enhances excitatory synaptic strength by binding to an

allosteric site on the AMPA receptor, thereby attenuating its rapid desensitization in the

presence of the neurotransmitter glutamate. This modulation leads to a prolonged influx of

positive ions through the receptor's channel, increasing the amplitude and duration of excitatory

postsynaptic potentials (EPSPs). This enhancement of synaptic transmission is believed to be

the basis for its ability to promote the induction of long-term potentiation (LTP), a cellular

mechanism underlying learning and memory.

Beyond its primary target, IDRA-21 has also been shown to potentiate currents mediated by

kainate receptors (KARs). Furthermore, some studies indicate it can act as an inhibitor of

synaptic and extrasynaptic NMDA receptors, showing subunit selectivity with a greater effect on

NR1a-NR2B receptors compared to NR1a-NR2A.
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Fig 1. IDRA-21 Signaling Pathway.
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Quantitative Pharmacological Data
The following tables summarize key quantitative data from in vitro and in vivo studies,

highlighting the potency, efficacy, and behavioral effects of IDRA-21.

Table 1: In Vitro Efficacy and Potency of IDRA-21

Parameter
Experimental
System

Concentration Effect Reference

Charge
Transfer

HEK 293 cells
with GluR1/2
receptors

70 µM

Doubled the
glutamate-
induced
charge
transfer

Field EPSP
Rat hippocampal

slices
500 µM

Significantly

increased

amplitude and

half-width

Kainate-Evoked

Current

Primary

cerebellar

granule neurons

Not Specified
125 ± 18%

potentiation

| Cytotoxicity | Cultured neurons (co-applied with AMPA) | 1 mM | Induced cytotoxicity | |

Table 2: In Vivo Behavioral Effects of IDRA-21 in Primates
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Study Model Task
Dose Range
(Oral)

Key Finding Reference

Young Rhesus
Monkeys

Delayed
Matching-to-
Sample
(DMTS)

0.15 - 10 mg/kg

Significant
improvement
in task
performance,
lasting up to
48h. Accuracy
on most
difficult trials
increased by
34%

Aged Rhesus

Monkeys

Delayed

Matching-to-

Sample (DMTS)

0.15 - 10 mg/kg

Improved task

accuracy, though

less robust than

in young

animals.

Increased

accuracy up to

18% for medium

delay trials

| Young Pigtail Macaques | Delayed Nonmatching-to-Sample (DNMS) | Not Specified |

Significantly improved memory on a difficult version of the task, especially at the longest delay |

|

Key Experimental Protocols
This section provides an overview of the methodologies used in prominent studies to

characterize IDRA-21.

This protocol describes the use of patch-clamp electrophysiology to measure the effect of

IDRA-21 on AMPA receptors expressed in a controlled cell line.

Cell Culture and Transfection: Human Embryonic Kidney (HEK 293) cells are cultured under

standard conditions. The cells are then stably transfected with plasmids encoding human
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AMPA receptor subunits, such as GluR1 and GluR2 (flip variants), to ensure consistent

receptor expression.

Whole-Cell Patch-Clamp Recording: Standard whole-cell patch-clamp techniques are

employed to record membrane currents from individual transfected cells. Borosilicate glass

pipettes are used as electrodes, filled with an internal solution containing ions that mimic the

intracellular environment.

Drug Application: A rapid solution exchange system is used to apply glutamate to the cell,

which activates the expressed AMPA receptors and evokes an inward current. IDRA-21 is

pre-applied or co-applied with glutamate at varying concentrations to assess its modulatory

effects.

Data Analysis: The primary endpoint is the measurement of the glutamate-evoked current.

Key parameters analyzed include the peak amplitude of the current and the rate of

desensitization (the decay of the current in the sustained presence of glutamate). The effect

of IDRA-21 is quantified by its ability to slow the decay rate and/or increase the total charge

transfer during glutamate application.
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Fig 2. Electrophysiology Workflow.

This protocol outlines the Delayed Matching-to-Sample (DMTS) task used to evaluate the pro-

cognitive effects of IDRA-21 in rhesus monkeys.

Subjects and Housing: Young adult or aged rhesus monkeys are housed individually and

maintained on a standard diet. All procedures are conducted in accordance with animal care

and use guidelines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1674380?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMTS Task Apparatus: The task is performed in a computer-automated testing apparatus.

The monkey faces a screen where visual stimuli (e.g., images or shapes) are presented, and

it can respond by touching the screen.

Behavioral Protocol:

Sample Presentation: A single "sample" image is presented in the center of the screen.

The monkey must touch it.

Delay Period: The screen goes blank for a variable delay period (e.g., a few seconds to

over a minute). This period tests the animal's working memory.

Choice Presentation: Two or more images appear on the screen, one of which is the

original sample image.

Response and Reward: The monkey must touch the image that matches the sample. A

correct choice is rewarded with a food pellet or juice, while an incorrect choice results in a

brief time-out period.

Drug Administration and Testing: IDRA-21 is administered orally at various doses (e.g., 0.15-

10 mg/kg) or as a vehicle control. Behavioral testing sessions are conducted at specific time

points after administration (e.g., 1, 24, and 48 hours) to assess the onset and duration of the

drug's effects.

Data Analysis: The primary performance metric is task accuracy, calculated as the

percentage of correct choices. Data are often analyzed based on the length of the delay

interval, as longer delays present a greater cognitive challenge. The effects of different

doses of IDRA-21 are compared to the vehicle control performance.
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Fig 3. Primate Behavioral Study Workflow.

Safety and Neurotoxicity Profile
While IDRA-21 demonstrates cognitive-enhancing properties at therapeutic doses, it is not

without potential risks. In vitro studies have shown that at high concentrations (orders of

magnitude greater than those effective in vivo), IDRA-21 can produce neurotoxic effects when

co-applied with AMPA. Furthermore, it may exacerbate neuronal damage following ischemic

events, such as stroke, or seizures, where excessive glutamate receptor activation is already a
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concern. This suggests that while the compound may have a viable therapeutic window, its use

in conditions associated with excitotoxicity requires careful consideration.

Conclusion
IDRA-21 stands as a well-characterized benzothiadiazine derivative and a potent positive

allosteric modulator of the AMPA receptor. Its ability to attenuate receptor desensitization,

promote LTP, and enhance cognitive performance in animal models provides a strong

foundation for its study in the context of memory and learning disorders. The detailed

methodologies and quantitative data presented in this guide offer a technical resource for

researchers aiming to build upon existing knowledge of IDRA-21 and explore the therapeutic

potential of AMPA receptor modulation. Future research may focus on developing derivatives

with improved pharmacological profiles and further elucidating the long-term effects of this

class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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